

An In-Depth Technical Guide to CAS Number 1279034-23-9 (Quinaprilat-d5)

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Compound of Interest

Compound Name: Quinaprilat-d5

Cat. No.: B563381

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical applications of CAS number 1279034-23-9, chemically known as **Quinaprilat-d5**. **Quinaprilat-d5** is the deuterium-labeled form of Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document details its primary application as an internal standard in pharmacokinetic and bioequivalence studies. Furthermore, it elucidates the mechanism of action of Quinaprilat within the Renin-Angiotensin-Aldosterone System (RAAS), supported by quantitative data and detailed experimental protocols. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding.

Chemical Properties and Identification

Quinaprilat-d5 is a stable, isotopically labeled analog of Quinaprilat. The introduction of five deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Quinaprilat in biological matrices.

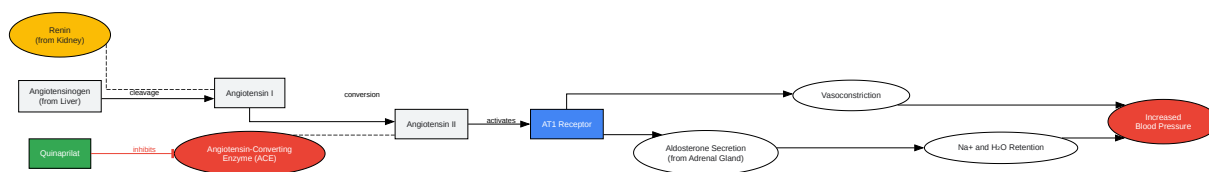
Property	Value
CAS Number	1279034-23-9
Chemical Name	(3S)-2-[(2S)-2-[[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular Formula	C ₂₃ H ₂₁ D ₅ N ₂ O ₅
Molecular Weight	Approximately 415.5 g/mol
Appearance	White to off-white solid

Biological Activity and Mechanism of Action

Quinaprilat-d5 itself is not intended for therapeutic use but serves as a tool to study its non-deuterated, pharmacologically active counterpart, Quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).^{[1][2][3]} ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular function.^{[4][5]}

By inhibiting ACE, Quinaprilat prevents the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.^{[1][2][3]} This leads to vasodilation and a subsequent reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the vasodilatory effect.^[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Quinaprilat



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.

Pharmacokinetics of Quinaprilat

Quinaprilat is the active metabolite of the prodrug Quinapril and is primarily eliminated by the kidneys.[6] Its pharmacokinetic profile is crucial for determining appropriate dosing regimens. Renal impairment significantly affects the elimination of Quinaprilat, necessitating dose adjustments.[6]

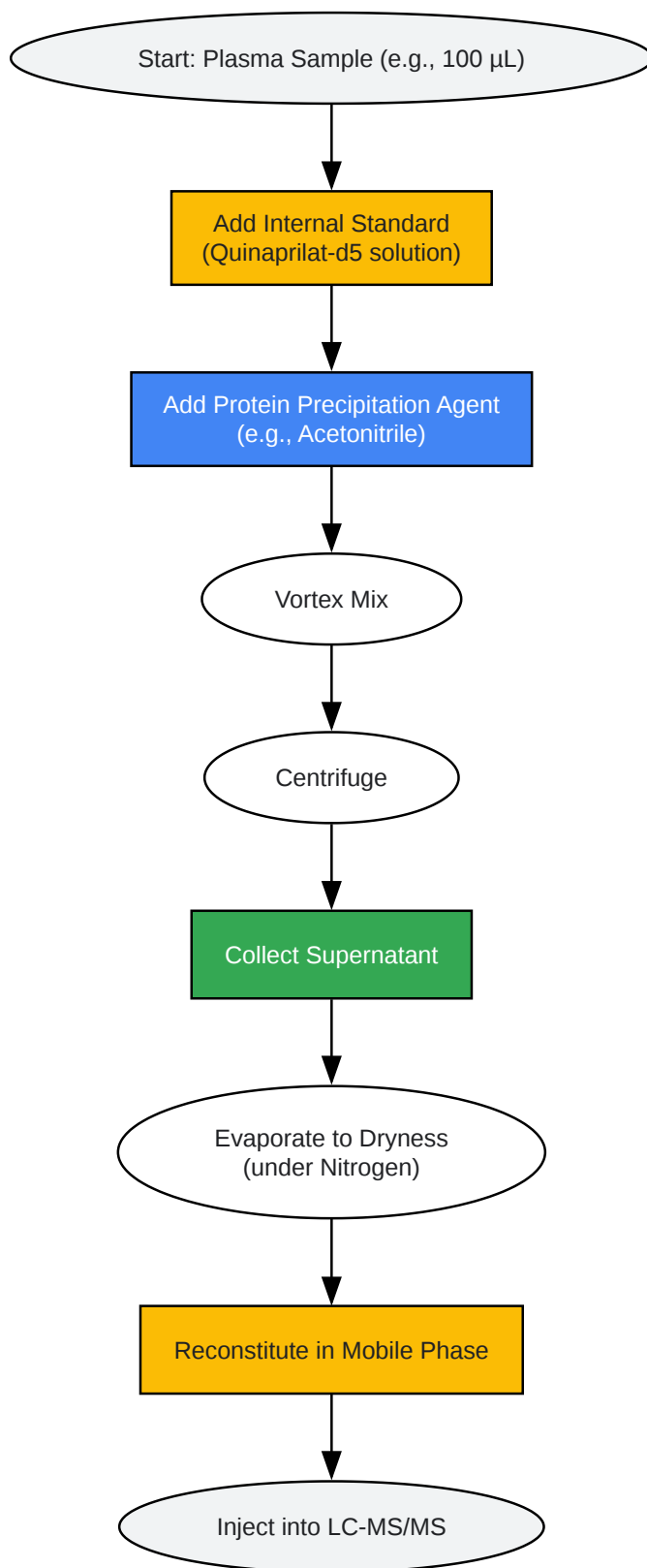
Pharmacokinetic Parameter	Value	Conditions
Time to Peak Plasma Concentration (Tmax)	~2 hours	Following oral administration of Quinapril[7]
Elimination Half-life	~2 hours	In subjects with normal renal function[8]
Plasma Protein Binding	97%	[6]
Primary Route of Elimination	Renal	[6]

Experimental Protocols: Quantification of Quinaprilat using Quinaprilat-d5

Quinaprilat-d5 is widely used as an internal standard for the accurate quantification of Quinapril and Quinaprilat in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Quinaprilat from plasma samples.^[7]^[9]



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Caption: A typical workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions (Illustrative Example)

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Gradient	Optimized for separation of Quinaprilat from matrix components
Injection Volume	5 - 10 μ L

Mass Spectrometric Conditions (Illustrative Example)

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Quinaprilat: m/z [parent ion] \rightarrow m/z [fragment ion]
Quinaprilat-d5: m/z [parent ion+5] \rightarrow m/z [fragment ion]	
Collision Energy	Optimized for each transition
Dwell Time	50 - 100 ms

The use of a stable isotope-labeled internal standard like **Quinaprilat-d5** is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or

enhancement, leading to highly accurate and precise quantification.[10]

Applications in Drug Development

The precise quantification of Quinaprilat in biological fluids is essential in various stages of drug development:

- **Pharmacokinetic Studies:** To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Quinapril.
- **Bioequivalence Studies:** To compare the bioavailability of a generic formulation of Quinapril to the reference listed drug.
- **Drug-Drug Interaction Studies:** To assess the impact of co-administered drugs on the pharmacokinetics of Quinaprilat.
- **Therapeutic Drug Monitoring:** In specific patient populations to ensure optimal drug exposure.

Conclusion

CAS number 1279034-23-9, or **Quinaprilat-d5**, is an indispensable tool for researchers and drug development professionals working with the ACE inhibitor Quinapril. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data necessary for regulatory submissions and for advancing our understanding of the clinical pharmacology of Quinapril. A thorough comprehension of its properties and the mechanism of action of its non-deuterated analog is fundamental for its effective application in pharmaceutical research and development.

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